![molecular formula C22H30N2O2 B5198844 1-[(4-Butoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5198844.png)
1-[(4-Butoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Butoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a butoxyphenyl group and a methoxyphenyl group attached to the piperazine ring
Métodos De Preparación
The synthesis of 1-[(4-Butoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 4-butoxybenzyl chloride with 2-methoxyphenylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-[(4-Butoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methoxy group, converting it into a carboxylic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the piperazine ring or other functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or methoxy groups are replaced by other nucleophiles. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[(4-Butoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a potential therapeutic agent for various diseases. Its ability to interact with specific receptors and enzymes makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-[(4-Butoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine involves its interaction with molecular targets such as receptors and enzymes. The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling pathways. These pathways can lead to various biological effects, including changes in gene expression, cell proliferation, and apoptosis.
The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in cancer research, the compound may inhibit the activity of enzymes involved in cell division, leading to reduced tumor growth.
Comparación Con Compuestos Similares
1-[(4-Butoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine: This compound lacks the butoxyphenyl group, resulting in different chemical and biological properties. It is often used as a reference compound in studies involving piperazines.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl group but differs in the presence of an amino group and dimethylaniline moiety. It is used in the synthesis of dyes and pharmaceuticals.
2-Methoxyphenyl isocyanate: This compound contains a methoxyphenyl group but differs in its isocyanate functionality. It is used as a reagent in organic synthesis and as a building block for polymers.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
1-[(4-butoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-3-4-17-26-20-11-9-19(10-12-20)18-23-13-15-24(16-14-23)21-7-5-6-8-22(21)25-2/h5-12H,3-4,13-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSNTHPWFSZXDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-chloro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5198761.png)
![11-(3-ethoxy-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5198769.png)
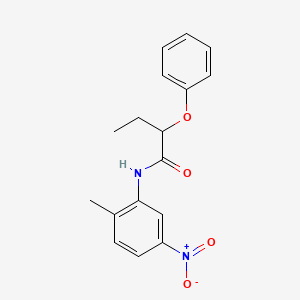
![7-(2-chloro-4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5198776.png)
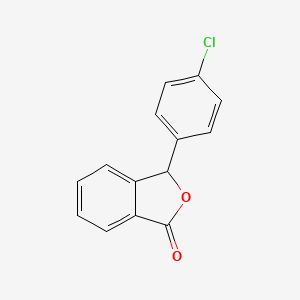
![4-chloro-N-[(Z)-1-(furan-2-yl)-3-(2-methylanilino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5198792.png)
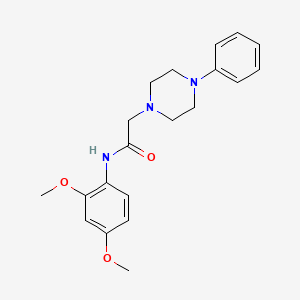
![3-methoxy-N-(3-methylphenyl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5198796.png)
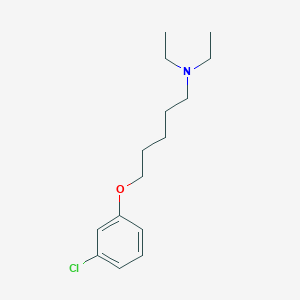
![N-(3-methylbutyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5198809.png)
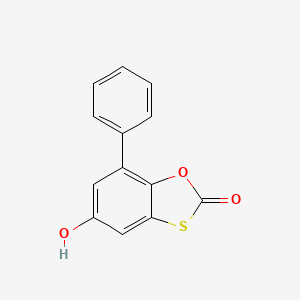

![N-ethyl-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5198833.png)
![methyl 5-({[2-(dimethylamino)-3-pyridinyl]methyl}amino)-5-oxopentanoate](/img/structure/B5198845.png)
